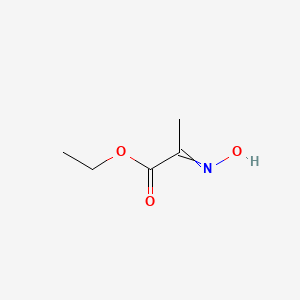![molecular formula C16H10N4O2 B8677283 6-(imidazo[1,5-a]pyridine-3-carbonyl)-1H-quinazolin-4-one](/img/structure/B8677283.png)
6-(imidazo[1,5-a]pyridine-3-carbonyl)-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(imidazo[1,5-a]pyridine-3-carbonyl)-1H-quinazolin-4-one is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their unique chemical structure, versatility, and significant biological properties.
Méthodes De Préparation
The synthesis of 6-(imidazo[1,5-a]pyridine-3-carbonyl)-1H-quinazolin-4-one typically involves multi-step reactions starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and high temperatures to facilitate the cyclization and condensation reactions . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Analyse Des Réactions Chimiques
6-(imidazo[1,5-a]pyridine-3-carbonyl)-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of new carbon-carbon bonds.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 6-(imidazo[1,5-a]pyridine-3-carbonyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and survival, such as phosphatidylinositol 3-kinase (PI3K) and other kinases . The inhibition of these enzymes can lead to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
6-(imidazo[1,5-a]pyridine-3-carbonyl)-1H-quinazolin-4-one can be compared with other similar compounds, such as:
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline: This compound also contains the imidazo[1,2-a]pyridine core and has shown similar biological activities, including anticancer properties.
Imidazo[1,5-a]pyridin-3-ylidenes: These compounds are known for their strong π-accepting character and are used as ligands in coordination chemistry.
The uniqueness of this compound lies in its specific structural features and the combination of the imidazo[1,5-a]pyridine and quinazolinone moieties, which contribute to its diverse range of applications and biological activities.
Propriétés
Formule moléculaire |
C16H10N4O2 |
|---|---|
Poids moléculaire |
290.28 g/mol |
Nom IUPAC |
6-(imidazo[1,5-a]pyridine-3-carbonyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H10N4O2/c21-14(15-17-8-11-3-1-2-6-20(11)15)10-4-5-13-12(7-10)16(22)19-9-18-13/h1-9H,(H,18,19,22) |
Clé InChI |
HMQHUUWIKGKBFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN=C(N2C=C1)C(=O)C3=CC4=C(C=C3)N=CNC4=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Amino-1-(2-methylphenyl)-3-[2-(methylthio)benzyl]uracil](/img/structure/B8677216.png)



![2-Methyl-2-azabicyclo[2.2.2]octan-5-amine](/img/structure/B8677250.png)






